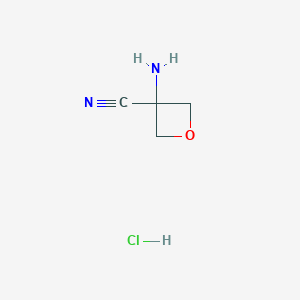![molecular formula C12H10F3NS B1382858 4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole CAS No. 1350932-81-8](/img/structure/B1382858.png)
4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole
Vue d'ensemble
Description
The compound “4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole” is a chemical compound with a molecular weight of 211.16 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula and the arrangement of its atoms. The exact structure can be found in databases like PubChem .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and depend on the conditions under which the reactions take place. Some studies have shown that similar compounds exhibit analgesic responses .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular weight is 287.26 g/mol .Applications De Recherche Scientifique
Drug Development
The trifluoromethyl group, which is present in the compound, is a common feature in many FDA-approved drugs . It is known to enhance biological activity and increase chemical or metabolic stability . This makes “4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole” a potential candidate for drug development.
Antimicrobial Activity
Thiazole derivatives, like the one , have been found to possess antimicrobial properties . This suggests that “4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole” could be used in the development of new antimicrobial agents.
Antifungal Activity
Research has shown that certain compounds with a similar structure to “4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole” have demonstrated antifungal activity . This suggests potential applications in the treatment of fungal infections.
Anticancer Activity
Some thiazole derivatives have shown effective cytotoxic activity against various cancer cell lines . This indicates that “4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole” could potentially be used in cancer treatment.
Anti-inflammatory Medications
Thiazole derivatives have also been used in the development of anti-inflammatory medications . This suggests that “4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole” could have applications in this area.
Antitumor Drugs
Pyrazoles, which have a similar structure to thiazoles, have been used in the development of antitumor drugs . This suggests that “4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole” could also have potential applications in this field.
Orientations Futures
Mécanisme D'action
Target of Action
It is known that thiazole derivatives can act like a peroxisome proliferator-activated receptor agonist . They can play an important role in the regulation of central inflammation .
Mode of Action
It is known that thiazole derivatives can control the brain inflammation process . This suggests that the compound might interact with its targets to modulate inflammatory responses.
Biochemical Pathways
It is known that thiazole derivatives can have diverse biological activities . This suggests that the compound might affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
It is known that thiazole derivatives can control the brain inflammation process . This suggests that the compound might have anti-inflammatory effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
4-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NS/c1-8-7-17-11(16-8)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMPOVOMPNALFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



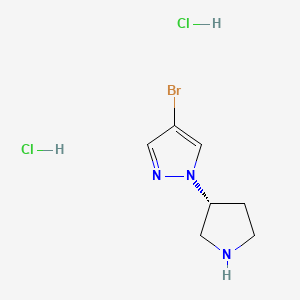
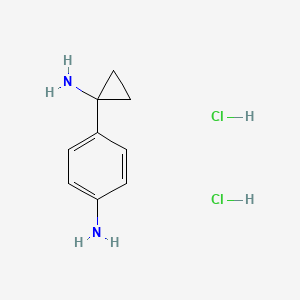

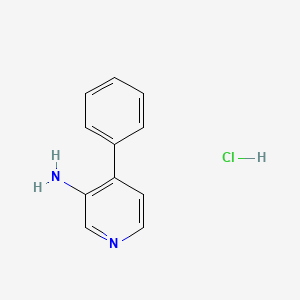
![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)

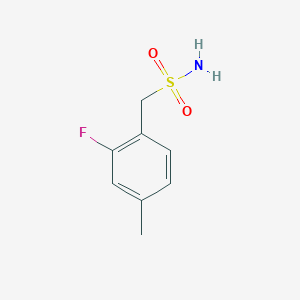
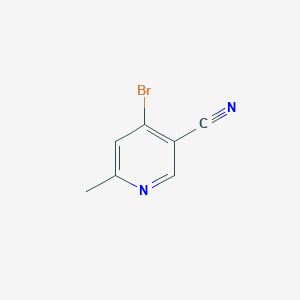
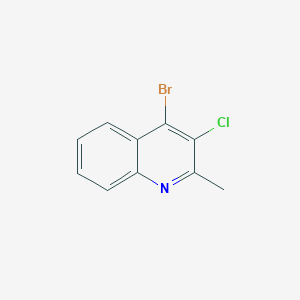
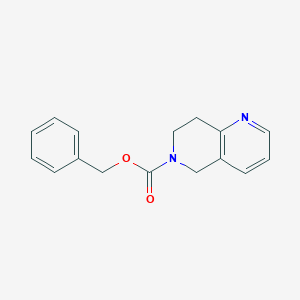
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1382791.png)


